2-amino-5-methyl-3-[(E)-phenyldiazenyl]pyrazolo[1,5-a]pyrimidin-7(6H)-one
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Overview
Description
2-amino-5-methyl-3-[(E)-phenyldiazenyl]pyrazolo[1,5-a]pyrimidin-7(6H)-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
The synthesis of 2-amino-5-methyl-3-[(E)-phenyldiazenyl]pyrazolo[1,5-a]pyrimidin-7(6H)-one typically involves the reaction of appropriate β-enaminones with 3-methyl-1H-pyrazol-5-amine . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve optimizing these conditions to increase yield and reduce costs .
Chemical Reactions Analysis
2-amino-5-methyl-3-[(E)-phenyldiazenyl]pyrazolo[1,5-a]pyrimidin-7(6H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a fluorescent probe for studying intracellular processes.
Medicine: It has been investigated for its cytotoxic activities against cancer cell lines.
Industry: It is used in the development of new materials with unique optical properties.
Mechanism of Action
The mechanism of action of 2-amino-5-methyl-3-[(E)-phenyldiazenyl]pyrazolo[1,5-a]pyrimidin-7(6H)-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit CDK2/cyclin A2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . The molecular targets and pathways involved in these effects are still being investigated.
Comparison with Similar Compounds
2-amino-5-methyl-3-[(E)-phenyldiazenyl]pyrazolo[1,5-a]pyrimidin-7(6H)-one can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 5-methyl-2-(methylthio)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine
- N,N,5,6-tetramethyl-2-(methylthio)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine
These compounds share similar structural features but may exhibit different biological activities and properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities .
Properties
CAS No. |
57770-64-6 |
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Molecular Formula |
C13H12N6O |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
2-amino-5-methyl-3-phenyldiazenyl-6H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C13H12N6O/c1-8-7-10(20)19-13(15-8)11(12(14)18-19)17-16-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,14,18) |
InChI Key |
IVNCYZUVGBKGLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=O)C1)N)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
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